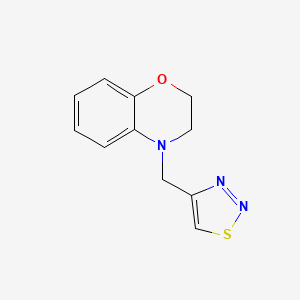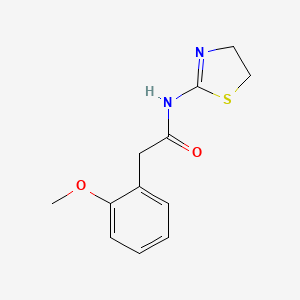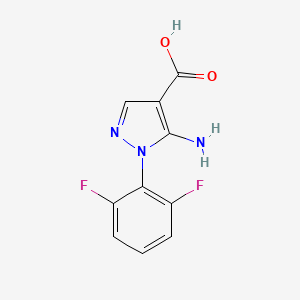
4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that is made up of a benzoxazine ring and a thiadiazole ring. The compound is also known as TDB and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine is not well understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane of the microorganisms. TDB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
TDB has been shown to exhibit low toxicity in vitro and in vivo. The compound has been shown to be metabolized by the liver and excreted in the urine. TDB has also been shown to have low binding affinity to plasma proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TDB in lab experiments is its low toxicity. The compound can be used at higher concentrations without causing harm to the cells or animals being studied. However, one of the limitations of using TDB in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals.
Direcciones Futuras
There are several future directions for the study of 4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine. One of the future directions is the synthesis of new derivatives of TDB with improved properties. These derivatives could have potential applications in various fields, such as materials science and medicinal chemistry.
Another future direction is the study of the mechanism of action of TDB. A better understanding of the mechanism of action could lead to the development of new drugs that are more effective and have fewer side effects.
Conclusion
In conclusion, this compound is a compound that has potential applications in various fields. The compound has been synthesized using various methods and has been studied extensively for its potential applications in materials science and medicinal chemistry. TDB has been shown to exhibit low toxicity and has potential as a drug candidate for the treatment of cancer and infectious diseases. However, further studies are needed to fully understand the mechanism of action of TDB and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine has been carried out using various methods. One of the most common methods involves the reaction of 2-aminophenol with an isothiocyanate to form an intermediate product, which is then reacted with a hydrazine derivative to form the final product. Another method involves the reaction of 2-aminophenol with an isocyanate to form an intermediate product, which is then reacted with a thioamide to form the final product.
Aplicaciones Científicas De Investigación
TDB has been studied extensively for its potential applications in various fields. One of the most significant applications of TDB is in the field of materials science. TDB has been used to synthesize polymers and copolymers that have unique thermal and mechanical properties. These polymers and copolymers have potential applications in the production of electronic devices, such as solar cells, and in the production of high-performance materials.
TDB has also been studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antibacterial and antifungal properties. TDB has also been studied for its potential use in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
4-(thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-4-11-10(3-1)14(5-6-15-11)7-9-8-16-13-12-9/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXFBVPKMACENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1CC3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)

![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)


![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)
